Cas no 899782-67-3 (1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione)

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1-benzyl-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- 2,4(1H,3H)-Quinazolinedione, 3-(4-methylphenyl)-1-(phenylmethyl)-
- 899782-67-3
- 1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione
- AKOS001789814
- F0922-0159
-
- インチ: 1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
- InChIKey: LMMZQYLWDGSUOO-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=CC=C2)C(=O)N(C2=CC=C(C)C=C2)C1=O
計算された属性
- せいみつぶんしりょう: 342.136827821g/mol
- どういたいしつりょう: 342.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.267±0.06 g/cm3(Predicted)
- ふってん: 535.8±53.0 °C(Predicted)
- 酸性度係数(pKa): -0.07±0.20(Predicted)
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0922-0159-40mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-25mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-5mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-20μmol |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-10mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-10μmol |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-3mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-30mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-1mg |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0922-0159-5μmol |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione |
899782-67-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
Introduction to 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 899782-67-3) and Its Emerging Applications in Chemical Biology
The compound 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 899782-67-3) represents a significant advancement in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its fused quinazoline core and substituent groups, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of a benzyl group at the 1-position and a 4-methylphenyl (p-tolyl) group at the 3-position introduces unique electronic and steric properties that modulate its interactions with biological targets.
Recent studies have highlighted the therapeutic potential of tetrahydroquinazoline derivatives in addressing various pathological conditions. The 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione structure is particularly noteworthy for its ability to engage with biological receptors and enzymes with high specificity. This compound has been investigated for its role in modulating signaling pathways associated with inflammation, neurodegeneration, and cancer progression. The quinazoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives having demonstrated efficacy in preclinical models.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyl group enhances lipophilicity, while the 4-methylphenyl substituent contributes to metabolic stability. These features are critical for optimizing pharmacokinetic profiles, ensuring that the compound remains active within biological systems for extended periods. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity.
In the realm of drug development, the 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivative has been explored as a lead compound for further optimization. Structural modifications have been performed to enhance binding affinity and reduce off-target effects. Computational modeling techniques, including molecular docking simulations, have played a pivotal role in understanding how this molecule interacts with protein targets such as kinases and transcription factors. These studies have revealed promising opportunities for developing novel therapeutic agents.
One of the most exciting applications of this compound is in the treatment of neurological disorders. Preclinical data suggests that it may exert neuroprotective effects by inhibiting aberrant signaling pathways implicated in conditions like Alzheimer's disease and Parkinson's disease. The ability of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione to cross the blood-brain barrier has been a key focus of research efforts aimed at developing effective treatments for central nervous system disorders.
The compound's potential in oncology is another area of intense investigation. Studies indicate that it can selectively inhibit the growth of certain cancer cell lines by targeting critical signaling cascades involved in tumor proliferation and survival. Its mechanism of action appears to involve disruption of microtubule dynamics and modulation of apoptotic pathways. These findings have opened new avenues for developing next-generation chemotherapeutic agents with improved efficacy and reduced toxicity.
Emerging evidence also points to its utility in anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. The 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivative has shown promise in reducing inflammatory responses by inhibiting key pro-inflammatory cytokines. This property makes it a valuable candidate for developing novel anti-inflammatory drugs that can address unmet medical needs.
The development of this compound aligns with broader trends in medicinal chemistry aimed at creating molecules with enhanced target specificity and reduced side effects. Advances in synthetic methodologies have enabled researchers to fine-tune structural features for optimal pharmacological activity. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of laboratory discoveries into clinical applications.
Future research directions include exploring synthetic routes that improve scalability while maintaining high purity standards. Additionally,investigations into its pharmacokinetic profile will be crucial for determining optimal dosing regimens and formulation strategies。The integration of machine learning algorithms into drug discovery pipelines is also expected to expedite the identification of novel derivatives with improved properties。
In conclusion,1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione(CAS No.899782-67-3) represents a promising therapeutic agent with diverse applications across multiple disease areas。Its unique structural features,combined with emerging scientific insights,position it as a valuable asset in ongoing efforts to develop innovative treatments。Further research will be essential to fully harness its potential,but current findings suggest that this compound holds significant promise for improving human health。
899782-67-3 (1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)
- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)
- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)
- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)
- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)




